Diethyl 2-[2-[(tert-Butyldimethylsilyl)oxy]ethoxy]malonate Diethyl 2-[2-[(tert-Butyldimethylsilyl)oxy]ethoxy]malonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13699358
InChI: InChI=1S/C15H30O6Si/c1-8-18-13(16)12(14(17)19-9-2)20-10-11-21-22(6,7)15(3,4)5/h12H,8-11H2,1-7H3
SMILES: CCOC(=O)C(C(=O)OCC)OCCO[Si](C)(C)C(C)(C)C
Molecular Formula: C15H30O6Si
Molecular Weight: 334.48 g/mol

Diethyl 2-[2-[(tert-Butyldimethylsilyl)oxy]ethoxy]malonate

CAS No.:

Cat. No.: VC13699358

Molecular Formula: C15H30O6Si

Molecular Weight: 334.48 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 2-[2-[(tert-Butyldimethylsilyl)oxy]ethoxy]malonate -

Specification

Molecular Formula C15H30O6Si
Molecular Weight 334.48 g/mol
IUPAC Name diethyl 2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]propanedioate
Standard InChI InChI=1S/C15H30O6Si/c1-8-18-13(16)12(14(17)19-9-2)20-10-11-21-22(6,7)15(3,4)5/h12H,8-11H2,1-7H3
Standard InChI Key ZNCZBKOGXCDJIP-UHFFFAOYSA-N
SMILES CCOC(=O)C(C(=O)OCC)OCCO[Si](C)(C)C(C)(C)C
Canonical SMILES CCOC(=O)C(C(=O)OCC)OCCO[Si](C)(C)C(C)(C)C

Introduction

Chemical Structure and Fundamental Properties

The molecular structure of Diethyl 2-[2-[(tert-Butyldimethylsilyl)oxy]ethoxy]malonate consists of a central malonate ester core (CH2(COOEt)2\text{CH}_2(\text{COOEt})_2) substituted at the 2-position with an ethoxy group that is further protected by a TBDMS moiety. The TBDMS group ((CH3)3SiO(\text{CH}_3)_3\text{Si}-\text{O}-) enhances the compound’s stability under basic and nucleophilic conditions, a feature critical for its utility in sequential synthetic transformations.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource Citation
Molecular FormulaC15H30O6Si\text{C}_{15}\text{H}_{30}\text{O}_{6}\text{Si}
Molecular Weight334.48 g/mol
Boiling PointNot explicitly reported; estimated >250°C
Density~1.08 g/cm³ (analogous to similar malonates)
SolubilitySoluble in chloroform, ethyl acetate
Storage ConditionsRefrigeration (2–8°C) in inert atmosphere

The compound’s liquid state at room temperature and moderate solubility in organic solvents facilitate its use in solution-phase reactions. Its refractive index (nD20n_D^{20}) and vapor pressure remain undocumented in available literature but can be inferred to align with structurally related silyl ethers .

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis of Diethyl 2-[2-[(tert-Butyldimethylsilyl)oxy]ethoxy]malonate typically involves sequential protection and esterification steps. A representative pathway, adapted from methodologies in and, proceeds as follows:

  • Protection of Hydroxyl Group:
    A primary alcohol (e.g., ethylene glycol) is treated with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole to form the silyl-protected intermediate .

    HO-CH2CH2-OH+TBDMSClimidazoleTBDMS-O-CH2CH2-OH+HCl\text{HO-CH}_2\text{CH}_2\text{-OH} + \text{TBDMSCl} \xrightarrow{\text{imidazole}} \text{TBDMS-O-CH}_2\text{CH}_2\text{-OH} + \text{HCl}
  • Malonate Ester Formation:
    The protected alcohol undergoes nucleophilic substitution with diethyl malonate under basic conditions (e.g., NaH/THF), yielding the target compound :

    TBDMS-O-CH2CH2-OH+CH2(COOEt)2NaHDiethyl 2-[2-[(TBDMS)oxy]ethoxy]malonate+H2O\text{TBDMS-O-CH}_2\text{CH}_2\text{-OH} + \text{CH}_2(\text{COOEt})_2 \xrightarrow{\text{NaH}} \text{Diethyl 2-[2-[(TBDMS)oxy]ethoxy]malonate} + \text{H}_2\text{O}

Optimization and Challenges

Key challenges in synthesis include avoiding over-silylation and ensuring regioselectivity. Excess TBDMSCl can lead to di-protected byproducts, necessitating precise stoichiometric control . Chromatographic purification (e.g., silica gel with petroleum ether:ethyl acetate gradients) is often required to isolate the desired product .

Applications in Organic Synthesis

Role as a Protecting Group Intermediate

The TBDMS moiety in Diethyl 2-[2-[(tert-Butyldimethylsilyl)oxy]ethoxy]malonate serves as a temporary protecting group for hydroxyl functionalities. This allows selective reactivity at other sites during multi-step syntheses, such as in the preparation of complex pharmaceuticals. For example, the compound has been utilized in the synthesis of fluoroquinolone antibiotics, where selective deprotection under mild acidic conditions (e.g., HFpyridine\text{HF} \cdot \text{pyridine}) regenerates the hydroxyl group without disrupting the malonate backbone.

Participation in Gould-Jacobs Reactions

Analogous to Diethyl ethoxymethylenemalonate , the compound may participate in cyclocondensation reactions with anilines to form heterocyclic frameworks. While direct evidence is limited, the ethoxy and malonate groups suggest potential reactivity in forming quinoline or pyrimidine derivatives under basic conditions .

SupplierPurityPackagingStorage Recommendations
Shaoyuan Technology95%1 g, 5 g-20°C, inert atmosphere
Accela ChemBio Inc.98%10 g, 50 g2–8°C, desiccated

The compound is classified as hazardous due to its potential skin irritancy and flammability. Safety protocols mandate the use of gloves, goggles, and fume hoods during handling.

Future Directions and Research Gaps

Despite its utility, limited public data exist on the compound’s reaction kinetics, catalytic applications, or biological activity. Further studies could explore:

  • Its use in asymmetric catalysis via chiral malonate derivatives.

  • Photophysical properties for materials science applications.

  • Toxicity profiling to expand its use in drug development.

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